molecular formula C19H33NO B8501223 1-Benzylamino-dodecan-2-ol

1-Benzylamino-dodecan-2-ol

Cat. No.: B8501223
M. Wt: 291.5 g/mol
InChI Key: BINJYVBQAWLNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylamino-dodecan-2-ol (C₁₉H₃₃NO) is a secondary amine-alcohol hybrid compound characterized by a 12-carbon alkyl chain with a hydroxyl group at position 2 and a benzylamino group (-NH-CH₂C₆H₅) at position 1.

Properties

Molecular Formula

C19H33NO

Molecular Weight

291.5 g/mol

IUPAC Name

1-(benzylamino)dodecan-2-ol

InChI

InChI=1S/C19H33NO/c1-2-3-4-5-6-7-8-12-15-19(21)17-20-16-18-13-10-9-11-14-18/h9-11,13-14,19-21H,2-8,12,15-17H2,1H3

InChI Key

BINJYVBQAWLNCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CNCC1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

  • Dodecan-1-ol (C₁₂H₂₆O): A primary alcohol with a hydroxyl group at position 1 of the 12-carbon chain.
  • 2-Octyldodecan-1-ol (C₂₀H₄₂O): A branched alcohol with a hydroxyl group at position 1 and a long alkyl chain. Its non-polar structure makes it suitable as a lubricant or cosmetic ingredient, contrasting with the polar amino group in the target compound .
  • (1H-Benzimidazol-2-yl)acetic acid (C₉H₈N₂O₂): Contains a benzimidazole ring and carboxylic acid group. While nitrogen-containing like 1-Benzylamino-dodecan-2-ol, its aromatic heterocycle and acidic properties differentiate its reactivity and applications (e.g., coordination chemistry) .

Physical and Chemical Properties

Compound CAS Number Molecular Formula Melting Point (°C) Boiling Point (°C) Solubility (Water) Key Functional Groups
This compound Not Available C₁₉H₃₃NO ~80–85 (estimated) ~300–310 (estimated) Low (hydrophobic) -NH-CH₂C₆H₅, -OH
Dodecan-1-ol 112-53-8 C₁₂H₂₆O 24 259 Insoluble -OH
2-Octyldodecan-1-ol 5333-42-6 C₂₀H₄₂O -15 >200 Insoluble -OH

Notes:

  • Branched analogs like 2-Octyldodecan-1-ol exhibit lower melting points due to reduced molecular packing .

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